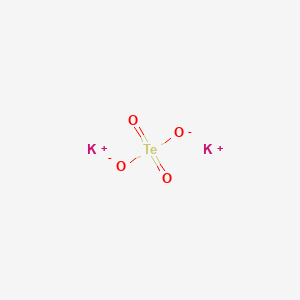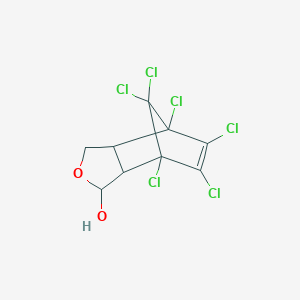
Phenothiazine-10-carbonyl chloride
Overview
Description
Phenothiazine-10-carbonyl chloride is an organic compound with the molecular formula C13H8ClNOS and a molecular weight of 261.73 g/mol . It is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms. This compound is a white crystalline powder that is soluble in common organic solvents such as ether, dichloromethane, and chloroform, but insoluble in water . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
Target of Action
Phenothiazine-10-carbonyl chloride is a derivative of phenothiazine . Phenothiazine derivatives are known to interact with various targets, including dopaminergic receptors and P-glycoprotein .
Mode of Action
It is known to act as a versatile reagent in the synthesis of various organic compounds . The mechanism of action in organic synthesis involves the reaction of this compound with other compounds to form new chemical bonds and create desired products .
Biochemical Pathways
Phenothiazine derivatives are known to affect various biochemical pathways. They have been reported to inhibit calmodulin and protein kinase C, reduce cell proliferation, and inhibit the transport function of P-glycoprotein . These actions can have downstream effects on various cellular processes, including cell growth and drug transport .
Result of Action
Given its role as a reagent in organic synthesis, it is likely to contribute to the formation of various organic compounds . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated area away from incompatible substances . Discharge into the environment must be avoided .
Preparation Methods
Phenothiazine-10-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the acylation of phenothiazine with acyl chlorides. The reaction typically takes place in toluene, using aluminum chloride as a catalyst . Another method involves the reaction of phenothiazine with thionyl chloride, which results in the formation of this compound . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Phenothiazine-10-carbonyl chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to phenothiazine sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . Reduction reactions can convert it back to phenothiazine using reducing agents like lithium aluminum hydride . Substitution reactions involve the replacement of the carbonyl chloride group with other functional groups, such as amines or alcohols, using appropriate reagents and conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenothiazine-10-carbonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications . In medicine, derivatives of this compound have been investigated for their antipsychotic, antihistaminic, and anti-inflammatory properties . In the industry, it is used in the production of dyes and pigments due to its reactivity and stability .
Comparison with Similar Compounds
Phenothiazine-10-carbonyl chloride is unique compared to other phenothiazine derivatives due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Similar compounds include phenothiazine, chlorpromazine, and promethazine . Phenothiazine itself is the parent compound and serves as a precursor for various derivatives . Chlorpromazine is a well-known antipsychotic drug, while promethazine is used as an antihistamine
Properties
IUPAC Name |
phenothiazine-10-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-13(16)15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRIZSDRKPPHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172367 | |
| Record name | 10H-Phenothiazine-10-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18956-87-1 | |
| Record name | Phenothiazine-10-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18956-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10H-Phenothiazine-10-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018956871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Phenothiazine-10-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10H-phenothiazine-10-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone](/img/structure/B91123.png)











